molecular formula C4H9NO B6160511 N-(2-methylpropylidene)hydroxylamine CAS No. 5775-73-5

N-(2-methylpropylidene)hydroxylamine

Cat. No.: B6160511
CAS No.: 5775-73-5
M. Wt: 87.1
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Description

N-(2-Methylpropylidene)hydroxylamine is a hydroxylamine derivative characterized by a methylpropylidene substituent attached to the hydroxylamine moiety. Hydroxylamine derivatives are widely studied for their roles in organic synthesis, enzyme inhibition, and metabolic pathways .

Properties

CAS No.

5775-73-5

Molecular Formula

C4H9NO

Molecular Weight

87.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-methylpropylidene)hydroxylamine can be synthesized from isobutyraldehyde. The synthesis involves the reaction of isobutyraldehyde with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the oxime .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methylpropylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylpropylidene)hydroxylamine involves its ability to act as a nucleophile. It can form imines and enamines through nucleophilic addition to carbonyl compounds. This reaction is facilitated by the presence of an acidic or basic catalyst, which helps in the formation of the intermediate carbinolamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

  • Structural Differences : Contains a 2-methoxyphenyl group vs. the aliphatic 2-methylpropylidene group in the target compound. The aromatic methoxy group enhances resonance stabilization, whereas the aliphatic substituent in N-(2-methylpropylidene)hydroxylamine may increase lipophilicity and steric bulk.
  • Metabolism: Metabolized by hepatic microsomes (rat/rabbit) into o-aminophenol and o-anisidine via CYP enzymes (e.g., CYP1A1/2, CYP2B1/2). Rat microsomes showed negligible M1 metabolite formation compared to rabbits . Enzymatic reduction to o-anisidine is dominant, with 2.4-fold higher metabolite levels in β-naphthoflavone-induced rats . Implication for Target Compound: The absence of an aromatic ring in this compound may reduce CYP-mediated aromatic hydroxylation, favoring alternative pathways like aliphatic oxidation or isomerization.

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA Analog)

  • Structural Differences: Incorporates a benzodioxol ring attached to the methylpropylidene group, absent in the target compound.
  • Isomerism : Exists as two isomers , likely due to geometric isomerism (syn/anti) around the propylidene group. Detection methods (e.g., HPLC) are critical for differentiating isomers .
  • Implication for Target Compound : The simpler structure of this compound may reduce isomer complexity but limit binding affinity to biological targets compared to the benzodioxol-containing analog.

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxypropanamide)

  • Functional Group Comparison : Hydroxamic acids feature a carbonyl group adjacent to hydroxylamine (–CONHOH), unlike the imine-like structure (–NH–O–) of this compound.
  • Synthesis : Hydroxamic acids are synthesized via coupling agents (e.g., WSC/HOBt) or ester reactions, whereas hydroxylamines often require reductive amination or condensation .
  • Bioactivity : Hydroxamic acids are potent HDAC inhibitors; the target compound’s lack of a carbonyl group may limit such activity but enhance nucleophilicity .

O-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine (THPONH₂)

  • Synthetic Utility : Used to protect hydroxylamine during synthesis. Unlike the target compound, THPONH₂ is a transient intermediate, hydrolyzed post-reaction .
  • Implication for Target Compound : this compound’s stability may allow direct use in reactions without protective groups.

Data Tables

Table 1: Structural and Metabolic Comparison of Hydroxylamine Derivatives

Compound Name Substituent Molecular Formula Key Metabolites CYP Enzymes Involved Isomerism
N-(2-Methoxyphenyl)hydroxylamine 2-Methoxyphenyl C₇H₉NO₂ o-Anisidine, o-aminophenol CYP1A1/2, CYP2B1/2 No
MDA Analog Benzodioxol-methylpropylidene C₁₁H₁₃NO₃ Not reported Not studied Yes (two isomers)
N-(4-Chlorophenyl)-N-hydroxypropanamide 4-Chlorophenyl-propanamide C₉H₁₀ClNO₂ Not reported Not studied No

Key Research Findings

  • Metabolic Specificity: Aromatic hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) undergo CYP-dependent metabolism, while aliphatic derivatives like this compound may favor non-enzymatic degradation or alternative oxidation pathways .
  • Isomer Detection : Structural complexity (e.g., benzodioxol groups) increases isomer formation, necessitating advanced analytical techniques (e.g., HPLC) for separation .
  • Synthetic Flexibility : Hydroxylamines with aliphatic substituents are more amenable to one-step synthesis compared to aromatic analogs requiring protective groups .

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